molecular formula C11H14O2 B14599174 Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)- CAS No. 61248-96-2

Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-

Cat. No.: B14599174
CAS No.: 61248-96-2
M. Wt: 178.23 g/mol
InChI Key: ALJXKSOYHMOQSF-NSHDSACASA-N
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Description

Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®-, also known as ®-2-[(3,5-dimethylphenoxy)methyl]oxirane, is a chiral epoxide compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of an oxirane ring and a 3,5-dimethylphenoxy group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained and highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)-: The enantiomer of the ®-form, with similar chemical properties but different stereochemistry.

    Glycidyl 3,5-dimethylphenyl ether: A related compound with a similar structure but without the chiral center.

    1-(3,5-Dimethylphenoxy)-2,3-epoxypropane: Another related compound with a similar oxirane ring and phenoxy group.

Uniqueness

Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems. This makes it a valuable compound for asymmetric synthesis and chiral resolution studies .

Properties

CAS No.

61248-96-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2R)-2-[(3,5-dimethylphenoxy)methyl]oxirane

InChI

InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3/t11-/m0/s1

InChI Key

ALJXKSOYHMOQSF-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC[C@H]2CO2)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CO2)C

Origin of Product

United States

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